molecular formula C12H12N2O2 B170191 Ethyl 2-(1H-imidazol-1-yl)benzoate CAS No. 117296-92-1

Ethyl 2-(1H-imidazol-1-yl)benzoate

Cat. No.: B170191
CAS No.: 117296-92-1
M. Wt: 216.24 g/mol
InChI Key: GKOGBVKQBZZPGT-UHFFFAOYSA-N
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Description

Ethyl 2-(1H-imidazol-1-yl)benzoate is a chemical compound with the molecular formula C12H12N2O2. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1H-imidazol-1-yl)benzoate typically involves the reaction of 2-aminobenzoic acid with ethyl chloroformate to form ethyl 2-aminobenzoate. This intermediate is then reacted with imidazole under suitable conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high yield. The industrial process may also incorporate purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1H-imidazol-1-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(1H-imidazol-1-yl)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(1H-imidazol-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the compound may interact with nucleic acids or proteins, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Ethyl 2-(1H-imidazol-1-yl)benzoate can be compared with other imidazole derivatives, such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.

    Ethyl 2-(1H-imidazol-1-yl)acetate: Contains an acetate group instead of a benzoate group.

    2-(1H-imidazol-1-yl)benzoic acid: The ester group is replaced with a carboxylic acid group.

These compounds share similar chemical properties but differ in their reactivity and potential applications. This compound is unique due to its specific ester group, which influences its solubility, reactivity, and potential biological activities.

Properties

IUPAC Name

ethyl 2-imidazol-1-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-16-12(15)10-5-3-4-6-11(10)14-8-7-13-9-14/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKOGBVKQBZZPGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60560594
Record name Ethyl 2-(1H-imidazol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60560594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117296-92-1
Record name Ethyl 2-(1H-imidazol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60560594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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